Crystal structure of 1,3-Bis(2-chlorophenyl)thiourea
Crystal structure of 1,3-Bis(2-chlorophenyl)thiourea
An In-Depth Technical Guide to the Crystalline Polymorphism of 1,3-Bis(2-chlorophenyl)thiourea
Introduction
Thiourea derivatives represent a cornerstone in the fields of medicinal chemistry, materials science, and organic synthesis. Their unique structural motif, featuring a thiocarbonyl group flanked by two nitrogen atoms, allows for a rich variety of intermolecular interactions and biological activities.[1][2] These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents, largely owing to their ability to form stable complexes with metal ions and engage in extensive hydrogen bonding.[3][4][5]
Within this versatile class of compounds, 1,3-Bis(2-chlorophenyl)thiourea, C₁₃H₁₀Cl₂N₂S, serves as a compelling case study in the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, leading to different physicochemical properties such as melting point, solubility, and bioavailability. Understanding and controlling polymorphism is therefore of paramount importance in drug development and materials engineering.
This technical guide provides a comprehensive examination of the crystal structure of 1,3-Bis(2-chlorophenyl)thiourea, focusing on the synthesis, structural elucidation, and comparative analysis of its known monoclinic and orthorhombic polymorphs.[6][7] Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Single Crystal Growth
Scientific Rationale: The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The crystallization process is a critical control point; subtle variations in solvent, temperature, or rate of evaporation can dictate which polymorphic form is obtained. The protocol described herein was successfully employed to isolate the monoclinic polymorph of the title compound.
Experimental Protocol: Synthesis and Crystallization
This protocol details the synthesis of 1,3-Bis(2-chlorophenyl)thiourea, which was isolated as an unexpected hydrolysis by-product during a related synthesis, and its subsequent crystallization.[6]
Step-by-Step Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve one molar equivalent of sodium hydroxide (NaOH) in 25 mL of isopropanol (i-PrOH) with continuous stirring to ensure complete dissolution.
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Addition of Reactant: To the stirred NaOH solution, add 2 mL of 2-chlorophenyl isothiocyanate drop-wise. The gradual addition is crucial to control the reaction exotherm and ensure homogeneity.
-
Reaction Progression: Maintain stirring of the reaction mixture for a period of 3 hours at room temperature.
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Acidification: Carefully add excess hydrochloric acid (HCl, 50% M/v) to the mixture. This step is critical for protonation and subsequent product formation. Continue stirring for an additional 2 hours.
-
Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the product using chloroform (CHCl₃). The organic layer, containing the desired compound, should be collected.
-
Crystallization: Transfer the chloroform extract to a clean, open beaker and allow the solvent to evaporate slowly at ambient temperature. This unforced evaporation method promotes the formation of well-ordered single crystals.
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Crystal Harvesting: Colorless crystals of the monoclinic polymorph are typically observed within 3 days.[6] Harvest the crystals for subsequent analysis.
Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis to crystal harvesting.
Part 2: Structural Elucidation via X-ray Diffraction
Scientific Rationale: Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and the spatial relationship between molecules, which is essential for identifying polymorphs and understanding their structural differences.
Experimental Protocol: X-ray Data Collection and Structure Solution
The following is a generalized protocol based on the instrumentation and software used for the characterization of the monoclinic polymorph.[6]
Step-by-Step Methodology:
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Crystal Mounting: A suitable single crystal (e.g., 0.20 × 0.06 × 0.02 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer, such as a Bruker SMART APEX, equipped with a CCD area detector and Mo Kα radiation (λ = 0.71073 Å). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using a series of ω and φ scans.
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Data Reduction: The collected diffraction images are processed using software like SAINT. This step involves integrating the reflection intensities and applying corrections for Lorentz and polarization effects. A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.
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Structure Solution: The crystal structure is solved using direct methods with software such as SHELXS97. This phase of the analysis provides an initial model of the molecular structure.
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Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL97. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although N-H protons may be located in the difference Fourier map.
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Visualization and Validation: The final structure is visualized using programs like ORTEP-3 or DIAMOND, and the crystallographic information file (CIF) is validated for correctness.
Crystallographic Data Summary for Polymorphs
The existence of two distinct polymorphs is confirmed by their different crystal systems and unit cell parameters.
| Parameter | Monoclinic Polymorph[6] | Orthorhombic Polymorph[7] |
| Formula | C₁₃H₁₀Cl₂N₂S | C₁₃H₁₀Cl₂N₂S |
| Molecular Weight | 297.19 | 297.19 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 11.9999 (3) | 15.335 (3) |
| b (Å) | 14.6811 (3) | 8.046 (2) |
| c (Å) | 8.0806 (2) | 22.316 (4) |
| β (°) | 109.509 (1) | 90 |
| Volume (ų) | 1341.84 (5) | 2752.4 (9) |
| Z | 4 | 8 |
| Temperature (K) | 100 | 173 |
| R[F² > 2σ(F²)] | 0.038 | Not reported |
Workflow for X-ray Crystallography
Caption: Contrasting H-bond motifs in the polymorphs.
Part 4: Physicochemical and Spectroscopic Data
Scientific Rationale: Spectroscopic techniques provide data that complements and corroborates the findings from X-ray diffraction. Infrared (IR) spectroscopy, for instance, is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding.
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Melting Point: The monoclinic form has a reported melting point of 394–396 K (121-123 °C). [6]* Infrared Spectroscopy: The IR spectrum of the monoclinic polymorph shows characteristic absorption bands that are consistent with its structure. The N-H stretching vibration is particularly informative. A single, relatively sharp band at 3348 cm⁻¹ suggests a consistent hydrogen-bonding environment for the N-H groups, as seen in the chain motif. In contrast, dimeric structures often show broader N-H bands.
| Selected IR Data (Monoclinic Form) [6] | Wavenumber (cm⁻¹) | Assignment |
| ν(N—H) | 3348 | N-H stretching vibration |
| ν(C—N) | 1498 | C-N stretching |
| ν(C═S) | 1201 | C=S stretching (Thione) |
Conclusion and Outlook
1,3-Bis(2-chlorophenyl)thiourea is a compelling example of conformational polymorphism, existing in at least two distinct crystalline forms—monoclinic and orthorhombic. The primary structural divergence lies in the syn versus anti conformation of the N-H groups, which in turn dictates the supramolecular assembly, leading to either infinite zigzag chains or discrete hydrogen-bonded dimers.
This detailed structural understanding is not merely academic. For drug development professionals, the existence of polymorphs has profound implications for a drug candidate's stability, dissolution rate, and ultimate bioavailability. The protocols and analyses presented in this guide offer a framework for the systematic characterization of such systems.
Future research should focus on computational modeling to assess the relative thermodynamic stabilities of the two known polymorphs. Furthermore, a comprehensive crystallization screening using a variety of solvents and conditions could potentially uncover additional polymorphic forms, providing deeper insight into the crystallization landscape of this and related thiourea derivatives.
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